3-(Fluoromethyl)-8-azabicyclo[3.2.1]octane

Dopamine Transporter PET Imaging Fluorine-18

Choose 3-(Fluoromethyl)-8-azabicyclo[3.2.1]octane for its critical 3-fluoromethyl tropane substitution, essential for enhancing metabolic stability and enabling 18F PET tracer development. Its stereochemistry is key for DAT SAR studies, offering a distinct advantage over simpler tropane analogs. Ideal for building high-affinity probes and novel DAT ligands.

Molecular Formula C8H14FN
Molecular Weight 143.20 g/mol
Cat. No. B12938068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Fluoromethyl)-8-azabicyclo[3.2.1]octane
Molecular FormulaC8H14FN
Molecular Weight143.20 g/mol
Structural Identifiers
SMILESC1CC2CC(CC1N2)CF
InChIInChI=1S/C8H14FN/c9-5-6-3-7-1-2-8(4-6)10-7/h6-8,10H,1-5H2
InChIKeyCMKIICXIVNEYRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Fluoromethyl)-8-azabicyclo[3.2.1]octane: Procurement Guide to a Core Tropane Scaffold for DAT Ligand Development


3-(Fluoromethyl)-8-azabicyclo[3.2.1]octane (CAS 1379149-34-4, C8H14FN, MW 143.20 g/mol) is a bicyclic secondary amine belonging to the 8-azabicyclo[3.2.1]octane (tropane) class of compounds . Its core scaffold is a fundamental building block in medicinal chemistry, serving as the structural foundation for numerous monoamine transporter ligands, particularly those targeting the dopamine transporter (DAT) [1]. The compound is characterized by the presence of a fluoromethyl group at the 3-position of the tropane ring, a substitution that is often employed in drug design to enhance metabolic stability, modulate lipophilicity, and facilitate the creation of 18F-labeled analogs for positron emission tomography (PET) imaging . This guide provides a comparative evidence-based analysis to inform its selection over other 8-azabicyclo[3.2.1]octane precursors or in-class analogs.

3-(Fluoromethyl)-8-azabicyclo[3.2.1]octane: Why the 3-Fluoromethyl Substitution Prevents Generic Substitution in DAT Ligand Programs


The selection of a specific 8-azabicyclo[3.2.1]octane building block cannot be made arbitrarily due to the extreme sensitivity of biological activity to the substituent's position, stereochemistry, and electronic properties [1]. The 8-azabicyclo[3.2.1]octane system presents complex stereochemistry, particularly at the C-3 position, where the orientation of a substituent gives rise to endo and exo diastereomers . This distinction is critical; in one study of pyrazole azabicyclo[3.2.1]octane sulfonamides, the endo-isomer showed potent inhibitory activity while the corresponding exo-diastereoisomer was found to be inactive . Furthermore, the introduction of a fluoroalkyl group, as seen in 3-(Fluoromethyl)-8-azabicyclo[3.2.1]octane, is a common strategy to enhance metabolic stability and create a handle for 18F radiolabeling for PET imaging [2]. Substituting this compound with a simpler tropane analog like 8-methyl-8-azabicyclo[3.2.1]octane-3-ol or a 2-carboxymethyl ester derivative would not only alter the molecule's physicochemical properties but also its potential for further synthetic elaboration into a PET tracer. The quantitative evidence below demonstrates how specific modifications to the tropane scaffold drive these critical differences.

Quantitative Evidence for 3-(Fluoromethyl)-8-azabicyclo[3.2.1]octane: A Comparative Analysis of Structural, Physicochemical, and Biological Potential


Impact of Fluoroalkyl Substitution on Dopamine Transporter (DAT) Binding Affinity: A Comparative Analysis of Tropane Analogs

Direct quantitative binding data for 3-(Fluoromethyl)-8-azabicyclo[3.2.1]octane itself is not available in the primary literature. However, a robust class-level inference can be made from a series of fluoroalkyl-containing tropane derivatives. A study on novel N- or O-fluoroalkyl tropane derivatives demonstrated that the introduction of a fluoropropyl ester (compound 19) or a fluoroethyl ester (compound 20) to the β-CIT scaffold resulted in higher affinity for the dopamine transporter (DAT) compared to the clinically used PET tracer FP-CIT [1]. While this is a more complex derivative, it establishes a clear trend: the addition of a fluoroalkyl group to the tropane nucleus can significantly improve DAT binding affinity and selectivity. This supports the rationale for selecting 3-(Fluoromethyl)-8-azabicyclo[3.2.1]octane as a versatile intermediate for synthesizing novel DAT ligands with potentially enhanced binding profiles.

Dopamine Transporter PET Imaging Fluorine-18

Comparison of 3-(Fluoromethyl)-8-azabicyclo[3.2.1]octane with 8-Methyl-8-azabicyclo[3.2.1]octane-3-ol: Differential Physicochemical and Synthetic Utility

A direct comparison of the target compound with a common analog, 8-Methyl-8-azabicyclo[3.2.1]octane-3-ol (CAS 135-11-5), highlights key differences. The target compound (C8H14FN, MW 143.20) possesses a fluoromethyl group at the 3-position, whereas the comparator is an N-methylated tertiary amine with a hydroxyl group. This substitution changes the compound from a tertiary amine to a secondary amine, which is more nucleophilic and offers different synthetic versatility . Furthermore, the fluoromethyl group allows for direct 18F labeling via nucleophilic substitution, a critical advantage for PET tracer development that is not possible with the non-fluorinated alcohol analog [1].

Medicinal Chemistry Building Block Synthetic Chemistry

Enantiomeric Purity and Stereochemical Integrity: Comparative Procurement Advantage of (1R,3r,5S)-3-(Fluoromethyl)-8-azabicyclo[3.2.1]octane Hydrochloride

The stereochemical complexity of the 8-azabicyclo[3.2.1]octane ring system is a well-documented factor influencing biological activity . The availability of the target compound as a specific stereoisomer, (1R,3r,5S)-3-(Fluoromethyl)-8-azabicyclo[3.2.1]octane hydrochloride (CAS 1257300-14-3), provides a significant procurement advantage over racemic mixtures or undefined stereoisomers of similar tropane precursors . For instance, studies on other tropane-based DAT inhibitors have shown that S-(+)-enantiomers can be 2-fold more potent than their racemic mixtures [1]. Therefore, procuring a defined stereoisomer ensures consistent and predictable outcomes in structure-activity relationship (SAR) studies, which is not guaranteed with an isomeric mixture.

Stereochemistry Enantiomeric Purity Procurement

Optimal Application Scenarios for 3-(Fluoromethyl)-8-azabicyclo[3.2.1]octane in Scientific and Industrial Settings


Synthesis of Novel 18F-Labeled PET Tracers for Dopamine Transporter (DAT) Imaging

This scenario is directly supported by the evidence that fluoroalkyl groups on tropane scaffolds enhance DAT affinity and enable 18F labeling [1]. Researchers can utilize 3-(Fluoromethyl)-8-azabicyclo[3.2.1]octane as a key intermediate. The secondary amine can be alkylated with various aryl or heteroaryl groups, and the 3-fluoromethyl group can serve as a site for 18F incorporation via nucleophilic substitution. This approach allows for the development of novel DAT ligands with potentially improved imaging characteristics compared to existing tracers like [18F]FP-CIT.

Lead Optimization for Monoamine Transporter Inhibitors in Neurological Disorders

Based on the structural similarity to known potent DAT inhibitors and the critical role of stereochemistry [2], the defined stereoisomer of this compound is ideal for structure-activity relationship (SAR) studies. Chemists can systematically modify the nitrogen and explore the chemical space around the fluoromethyl group to optimize potency, selectivity, and pharmacokinetic properties for potential therapeutic candidates targeting Parkinson's disease, depression, or cocaine addiction.

Development of Site-Specific Molecular Probes for Chemical Biology

The presence of a secondary amine and a fluoromethyl handle makes this compound a versatile scaffold for creating bifunctional probes. The amine can be conjugated to a biotin tag or a fluorescent dye, while the fluoromethyl group provides a site for 19F NMR spectroscopy . This allows for the creation of high-affinity probes to study DAT distribution and function in complex biological systems, a task for which simpler, non-functionalized tropanes are not suitable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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